1-Bromo-2-iodo-4-nitrobenzene
Overview
Description
1-Bromo-2-iodo-4-nitrobenzene is an aromatic compound with the molecular formula C6H3BrINO2 It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, iodine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-iodo-4-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:
Nitration: Benzene is first nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Bromination: The nitrobenzene is then brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Iodination: Finally, the bromonitrobenzene undergoes iodination using iodine and a suitable oxidizing agent like nitric acid
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-iodo-4-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in further electrophilic substitution reactions due to the presence of electron-withdrawing groups.
Nucleophilic Substitution: The bromine and iodine atoms can be replaced by nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, chlorine, and sulfuric acid are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, and amines are used.
Reduction: Common reducing agents include tin(II) chloride, iron powder, and hydrogen gas with a palladium catalyst
Major Products:
Electrophilic Substitution: Products include further substituted benzene derivatives.
Nucleophilic Substitution: Products include substituted benzene derivatives with nucleophiles replacing the halogens.
Reduction: The major product is 1-bromo-2-iodo-4-aminobenzene
Scientific Research Applications
1-Bromo-2-iodo-4-nitrobenzene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 1-Bromo-2-iodo-4-nitrobenzene involves its reactivity towards electrophiles and nucleophiles. The electron-withdrawing nitro group deactivates the benzene ring towards electrophilic substitution, while the halogens (bromine and iodine) can be replaced by nucleophiles. The compound’s reactivity is influenced by the inductive and resonance effects of the substituents .
Comparison with Similar Compounds
- 1-Bromo-2-nitrobenzene
- 1-Iodo-2-nitrobenzene
- 1-Bromo-4-nitrobenzene
- 1-Iodo-4-nitrobenzene
Comparison: 1-Bromo-2-iodo-4-nitrobenzene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns compared to compounds with only one halogen. The combination of these substituents allows for selective reactions and the synthesis of diverse derivatives .
Properties
IUPAC Name |
1-bromo-2-iodo-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrINO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBNZHRQRUEANT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285904 | |
Record name | 1-bromo-2-iodo-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30285904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63037-63-8 | |
Record name | 63037-63-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43208 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-bromo-2-iodo-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30285904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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